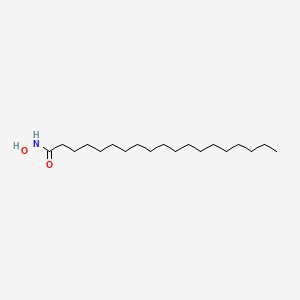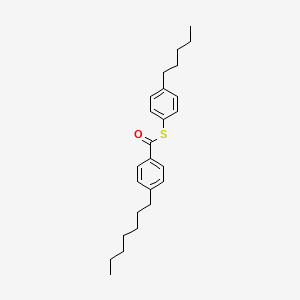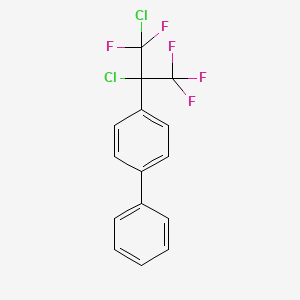
4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl typically involves the reaction of biphenyl with 1,2-dichloro-1,1,3,3,3-pentafluoropropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and chromatography, are employed to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex molecules.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to simpler molecules.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex biphenyl derivatives, while reduction may produce simpler hydrocarbons. Substitution reactions can result in a wide range of halogenated biphenyl compounds.
Applications De Recherche Scientifique
4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: It is used in the production of specialized materials, such as high-performance polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, leading to changes in chemical or biological activity. The exact mechanism depends on the context in which the compound is used, such as in a chemical reaction or a biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloro-1,1,3,3,3-pentafluoropropane: Shares a similar halogenated structure but lacks the biphenyl component.
1-chloro-4-(1,2-dichloro-1,1,3,3,3-pentafluoropropan-2-yl)benzene: Similar in structure but with a single benzene ring instead of a biphenyl.
1-[(2S)-1,2-dichloro-1,1,3,3,3-pentafluoropropan-2-yl]-4-fluorobenzene: Contains a fluorine atom in addition to the halogenated propyl group.
Uniqueness
4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl is unique due to its biphenyl structure combined with multiple halogen atoms. This combination imparts distinctive chemical properties, making it valuable for specific applications that require stability and reactivity.
Propriétés
Numéro CAS |
61628-81-7 |
|---|---|
Formule moléculaire |
C15H9Cl2F5 |
Poids moléculaire |
355.1 g/mol |
Nom IUPAC |
1-(1,2-dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C15H9Cl2F5/c16-13(14(17,18)19,15(20,21)22)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
OFYUKIYJOCSBGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


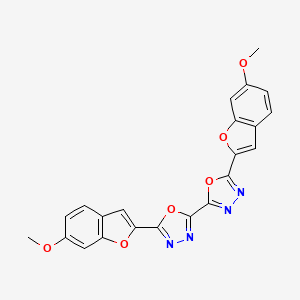
![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)

![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)
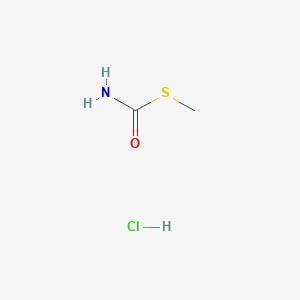
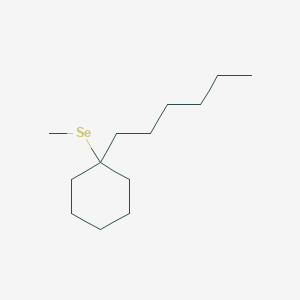


![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate](/img/structure/B14590227.png)
![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)
![3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14590248.png)

